molecular formula C8H12N2O2 B2612400 Methyl 1-isopropyl-1H-pyrazole-5-carboxylate CAS No. 1006319-17-0

Methyl 1-isopropyl-1H-pyrazole-5-carboxylate

Cat. No.: B2612400
CAS No.: 1006319-17-0
M. Wt: 168.196
InChI Key: PJCINBVEPOVJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-isopropyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-isopropyl-1H-pyrazole-5-carboxylate typically involves the reaction of isopropyl hydrazine with ethyl acetoacetate, followed by cyclization and esterification. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-isopropyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and other functionalized pyrazole compounds .

Scientific Research Applications

Methyl 1-isopropyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-isopropyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor modulator, or signaling pathway regulator. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

  • Methyl 1-phenyl-1H-pyrazole-5-carboxylate
  • Methyl 1-ethyl-1H-pyrazole-5-carboxylate
  • Methyl 1-benzyl-1H-pyrazole-5-carboxylate

Comparison: Methyl 1-isopropyl-1H-pyrazole-5-carboxylate is unique due to its isopropyl group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 2-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)10-7(4-5-9-10)8(11)12-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCINBVEPOVJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 1H-pyrazole-5-carboxylate (0.6 g) (available from Fluorochem), in acetonitrile (50 ml) was added cesium carbonate (1.55 g) followed by 2-iodopropane (0.476 ml) and the mixture stirred at 20° C. for 18 h. The solvent was removed in vacuo and the residue was partitioned between water (20 ml) and DCM (20 ml) and separated by hydrophobic frit. Purification by chromatography on silica gel (50 g silica), eluting with a gradient of 0-100% ethyl acetate in cyclohexane gave methyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate (0.24 g) as a colourless oil.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.476 mL
Type
reactant
Reaction Step Two

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